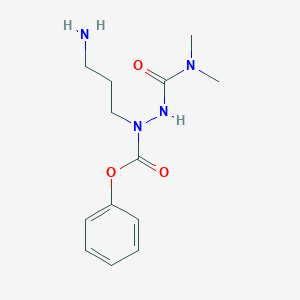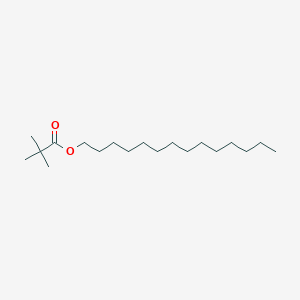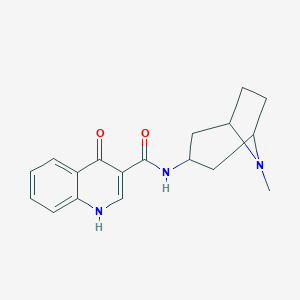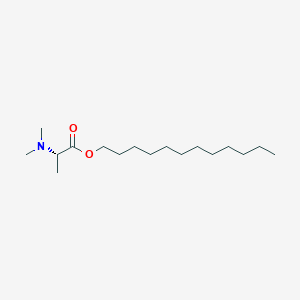
Dodecyl-2-n,n-dimethylaminopropionate
Übersicht
Beschreibung
Dodecyl-2-n,n-dimethylaminopropionate is a chemical compound known for its role as a penetration enhancer in transdermal drug delivery systems. It is particularly effective in enhancing the permeation of drugs through the stratum corneum, the outermost layer of the skin. This compound is often used in formulations to improve the efficacy of topical treatments by increasing the absorption of active ingredients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl-2-n,n-dimethylaminopropionate typically involves the reaction of dodecyl bromide with n,n-dimethylaminopropionic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents like lithium aluminum hydride can be used, often requiring low temperatures and an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, usually in the presence of a catalyst like palladium.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl-2-n,n-dimethylaminopropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a penetration enhancer in various formulations.
Biology: Employed in studies involving transdermal drug delivery and skin permeation.
Medicine: Incorporated in topical formulations to enhance the delivery of active pharmaceutical ingredients, particularly in treatments for skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products to improve the absorption of beneficial compounds.
Wirkmechanismus
The primary mechanism by which dodecyl-2-n,n-dimethylaminopropionate enhances drug permeation is by disrupting the lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, allowing for greater penetration of active ingredients. The compound interacts with the lipid molecules, reducing their packing density and creating transient pathways for drug molecules to pass through.
Vergleich Mit ähnlichen Verbindungen
Azone (1-dodecylazacycloheptan-2-one): Another penetration enhancer used in transdermal drug delivery.
Lauryl alcohol: A fatty alcohol used in various formulations for its emollient properties.
Comparison: Dodecyl-2-n,n-dimethylaminopropionate is unique in its ability to significantly enhance the permeation of a wide range of drugs compared to other penetration enhancers. Its effectiveness is attributed to its specific interaction with the lipid bilayers of the stratum corneum, which is more pronounced than that of Azone or lauryl alcohol. Additionally, it has been shown to be biodegradable, making it a safer option for long-term use in topical formulations.
Eigenschaften
IUPAC Name |
dodecyl (2S)-2-(dimethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMSDWNEJLVRY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149196-89-4 | |
| Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149196894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6679UF28DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecyl-2-N,N-dimethylaminopropionate hydrochloride work as a penetration enhancer for transdermal drug delivery?
A1: this compound hydrochloride enhances the permeation of drugs through the skin, likely by interacting with the lipid bilayers of the stratum corneum, the outermost layer of the skin. This interaction creates transient pathways, facilitating drug diffusion through the skin barrier [, ]. This property has been demonstrated with minoxidil, where the addition of this compound hydrochloride significantly improved minoxidil flux across human cadaver skin in vitro [].
Q2: Has the safety of this compound hydrochloride been evaluated for topical applications?
A2: Research suggests this compound hydrochloride is well-tolerated in topical formulations. Studies evaluating the repeated application of alprostadil cream containing this compound hydrochloride in female cynomolgus monkeys found no significant alterations in vaginal pH, microflora, or histology []. Additionally, in a guinea pig model, topical formulations containing this compound hydrochloride and terbinafine hydrochloride demonstrated high antifungal efficacy without significant adverse effects [].
Q3: Beyond its use in enhancing drug permeation, are there other potential applications of this compound hydrochloride being explored?
A3: Interestingly, this compound hydrochloride is also being investigated for its potential to enhance the delivery of therapeutic peptides. Research highlights its use in a cream formulation containing an IgA CLIPS peptide designed to block neutrophil migration in the skin []. This application suggests the versatility of this compound hydrochloride in facilitating the delivery of different therapeutic molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


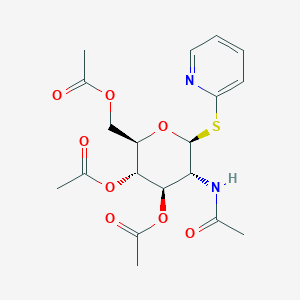
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)
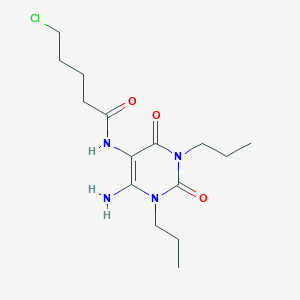

![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)
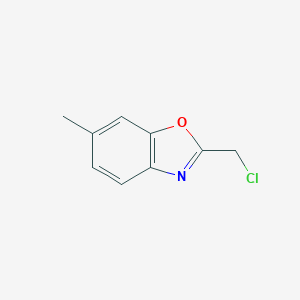

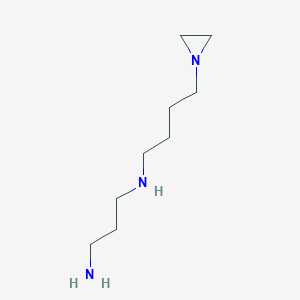
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)

